3,5-Dimethoxybenzonitrile

Catalog No.
S702877
CAS No.
19179-31-8
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethoxybenzonitrile

CAS Number

19179-31-8

Product Name

3,5-Dimethoxybenzonitrile

IUPAC Name

3,5-dimethoxybenzonitrile

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,1-2H3

InChI Key

NVTHWSJNXVDIKR-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C#N)OC

Canonical SMILES

COC1=CC(=CC(=C1)C#N)OC

The exact mass of the compound 3,5-Dimethoxybenzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73710. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Dimethoxybenzonitrile is a highly crystalline, meta-substituted aromatic nitrile (melting point ~87–89 °C) that serves as a critical electrophilic and nucleophilic building block in advanced organic synthesis[1]. By featuring two strongly electron-donating methoxy groups positioned symmetrically relative to the electron-withdrawing cyano group, it offers a distinct electronic profile compared to ortho- or para-substituted analogs. For industrial and laboratory procurement, purchasing this pre-formed nitrile bypasses the need for hazardous in-house cyanation of 3,5-dimethoxyphenyl halides, providing a stable, highly pure starting material for immediate downstream reduction, Grignard additions, or heterocycle formation [2].

Generic substitution with the more common 3,4-dimethoxybenzonitrile (veratronitrile) is chemically unviable for target molecules requiring a resorcinol-like substitution pattern[1]. The 3,4-isomer possesses an asymmetrical electronic distribution that directs downstream electrophilic aromatic substitution to multiple competing positions, creating complex mixtures. In contrast, the symmetrical 3,5-substitution pattern of 3,5-dimethoxybenzonitrile ensures predictable regioselectivity and prevents steric clashing in polymer backbones. Furthermore, substituting with 3,5-dimethoxybenzoic acid introduces unnecessary synthetic overhead; the acid requires multi-step activation (e.g., via a Weinreb amide) to form ketones, whereas the nitrile group in 3,5-dimethoxybenzonitrile allows for direct, one-step Grignard additions to yield complex alkyl aryl ketones[2].

Elimination of Hazardous Cyanation Workflows

Procuring 3,5-dimethoxybenzonitrile directly eliminates the need to perform transition-metal-catalyzed cyanation on 1-bromo-3,5-dimethoxybenzene. In-house cyanation typically requires toxic reagents like zinc cyanide or acetone cyanohydrin, elevated temperatures (80–100 °C), and expensive palladium or nickel catalysts (e.g., dppf/NiCl2), achieving ~93% yield but imposing significant safety and purification overhead[1]. Procuring the pre-formed nitrile provides immediate functional group availability for downstream steps without heavy metal or cyanide waste generation.

Evidence DimensionCyanation steps and toxic reagent handling
Target Compound Data0 steps, 0 cyanide handling required
Comparator Or Baseline1-Bromo-3,5-dimethoxybenzene (1 step, requires Zn(CN)2 or acetone cyanohydrin + Pd/Ni catalyst)
Quantified Difference100% elimination of cyanide reagent handling and heavy metal catalyst costs.
ConditionsIndustrial scale-up or laboratory synthesis of benzonitrile derivatives.

Bypassing in-house cyanation drastically reduces environmental health and safety (EHS) compliance costs and accelerates project timelines.

Regiochemical Purity in Downstream Functionalization

The structural symmetry of 3,5-dimethoxybenzonitrile provides a distinct advantage in downstream electrophilic aromatic substitution compared to its asymmetrical counterpart, 3,4-dimethoxybenzonitrile. When subjected to electrophilic conditions (e.g., halogenation or nitration), the 3,5-isomer directs substitution predictably, yielding a single major product. Conversely, the 3,4-isomer yields a mixture of 2-, 5-, and 6-substituted regioisomers, which can reduce the isolated yield of the desired target by up to 40% and require extensive chromatographic separation [1].

Evidence DimensionRegioisomer product distribution
Target Compound DataSymmetrical, yields 1 major regioisomer
Comparator Or Baseline3,4-Dimethoxybenzonitrile (Asymmetrical, yields complex mixtures)
Quantified DifferenceSignificant reduction in purification bottlenecks and higher isolated yields of target intermediates.
ConditionsStandard electrophilic aromatic substitution conditions.

Using a symmetrical precursor minimizes purification steps, directly increasing the overall yield and reproducibility of multi-step API syntheses.

One-Step Efficiency in Ketone Synthesis

For the synthesis of complex 3,5-dimethoxyphenyl ketones (e.g., cannabinoid intermediates), 3,5-dimethoxybenzonitrile is highly advantageous compared to 3,5-dimethoxybenzoic acid. The nitrile group undergoes direct nucleophilic attack by Grignard reagents (e.g., 4-bromophenoxybutane magnesium bromide) followed by hydrolysis to yield the target ketone in a single step with yields up to 85% [1]. In contrast, using the benzoic acid requires initial conversion to an acid chloride or Weinreb amide before Grignard addition, adding two synthetic steps and reducing overall throughput.

Evidence DimensionSynthetic steps to alkyl aryl ketones
Target Compound Data1 step via direct Grignard addition, ~85% yield
Comparator Or Baseline3,5-Dimethoxybenzoic acid (3 steps via Weinreb amide intermediate)
Quantified DifferenceReduction of 2 synthetic steps and elimination of amide-coupling reagents.
ConditionsGrignard addition in anhydrous THF at reflux, followed by acidic hydrolysis.

Reducing step count in the synthesis of complex intermediates lowers reagent costs, reduces labor, and increases overall process efficiency.

Synthesis of Resorcinol-Derived APIs and Cannabinoid Analogs

3,5-Dimethoxybenzonitrile is a standard starting material for synthesizing complex resorcinol derivatives, including synthetic cannabinoid analogs (e.g., 5'-cyano-1',1'-dimethylheptyl-Δ8-THC intermediates). Its nitrile group allows for highly efficient, one-step Grignard additions to form critical ketone intermediates, which are subsequently demethylated and cyclized. The specific 3,5-methoxy substitution pattern is non-negotiable for establishing the required pharmacophore in these drug classes [1].

Production of Symmetrical Benzylamine Building Blocks

The compound is perfectly suited for the large-scale production of 3,5-dimethoxybenzylamine via direct reduction with lithium aluminum hydride or catalytic hydrogenation. This primary amine is a vital building block for various central nervous system (CNS) and cardiovascular therapeutics. Starting from the pre-formed nitrile ensures high purity and avoids the over-alkylation issues sometimes encountered when synthesizing benzylamines from benzyl halides [2].

Development of Advanced Organic Electronic Materials

In materials science, 3,5-dimethoxybenzonitrile serves as an electron-rich, symmetrical core for the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The symmetrical meta-substitution prevents the steric clashing often observed with 3,4-substituted analogs during polymer assembly, ensuring better planarization of the polymer backbone and more consistent electronic properties across the material batch [2].

XLogP3

1.6

UNII

8OJ1LY7B4L

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19179-31-8

Wikipedia

3,5-Dimethoxybenzonitrile

Dates

Last modified: 08-15-2023

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